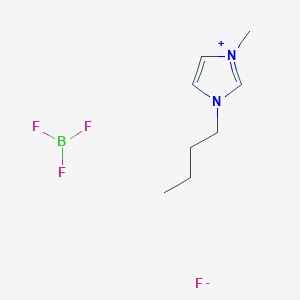![molecular formula C9H8N4 B14865030 3-(Aminomethyl)imidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B14865030.png)
3-(Aminomethyl)imidazo[1,5-a]pyridine-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Aminomethyl)imidazo[1,5-a]pyridine-1-carbonitrile is a heterocyclic compound that features an imidazo[1,5-a]pyridine core. This structure is significant due to its presence in various pharmaceuticals and agrochemicals. The compound’s unique arrangement of nitrogen atoms within the ring system imparts distinct chemical and biological properties, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)imidazo[1,5-a]pyridine-1-carbonitrile typically involves cyclocondensation reactions. One common method includes the reaction of 2-pyridyl ketones with alkylamines in the presence of molecular iodine (I2) and sodium acetate (NaOAc) as catalysts . This reaction proceeds through oxidative annulation, forming the imidazo[1,5-a]pyridine core.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclocondensation reactions using readily available starting materials. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, solvent selection and reaction conditions are optimized to ensure scalability and cost-effectiveness .
化学反応の分析
Types of Reactions
3-(Aminomethyl)imidazo[1,5-a]pyridine-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: H2O2 in acidic medium or KMnO4 in neutral or basic medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) for halogenation reactions.
Major Products Formed
Oxidation: Formation of imidazo[1,5-a]pyridine-1-carboxylic acid derivatives.
Reduction: Formation of reduced imidazo[1,5-a]pyridine derivatives.
Substitution: Formation of various substituted imidazo[1,5-a]pyridine derivatives depending on the substituent introduced.
科学的研究の応用
3-(Aminomethyl)imidazo[1,5-a]pyridine-1-carbonitrile has diverse applications in scientific research:
作用機序
The mechanism of action of 3-(Aminomethyl)imidazo[1,5-a]pyridine-1-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways. For instance, it may inhibit kinases involved in signal transduction pathways, leading to altered cellular responses .
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyridine: Another heterocyclic compound with similar structural features but different biological activities.
Imidazo[4,5-b]pyridine: Known for its use in medicinal chemistry as a scaffold for drug development.
Uniqueness
3-(Aminomethyl)imidazo[1,5-a]pyridine-1-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential in various scientific applications make it a valuable compound in research and industry .
特性
分子式 |
C9H8N4 |
|---|---|
分子量 |
172.19 g/mol |
IUPAC名 |
3-(aminomethyl)imidazo[1,5-a]pyridine-1-carbonitrile |
InChI |
InChI=1S/C9H8N4/c10-5-7-8-3-1-2-4-13(8)9(6-11)12-7/h1-4H,6,11H2 |
InChIキー |
YLVCUTIECXQORE-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(N=C(N2C=C1)CN)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4R,5S,7R,8S,13S,21S)-13,17,18,21-tetrahydroxy-7-(hydroxymethyl)-2,10,14-trioxo-5-(3,4,5-trihydroxybenzoyl)oxy-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid](/img/structure/B14864947.png)

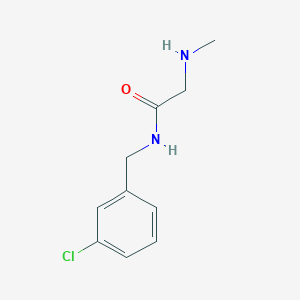
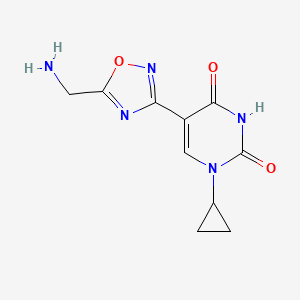
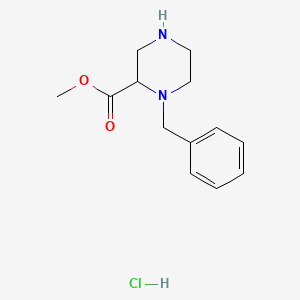

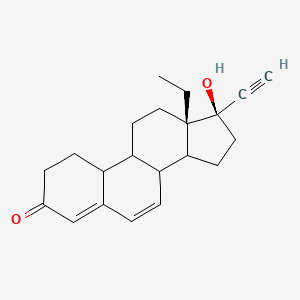
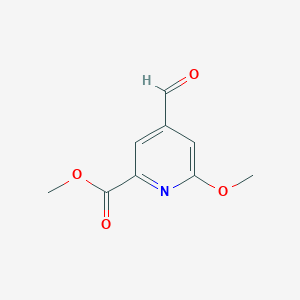
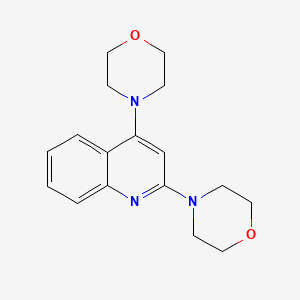
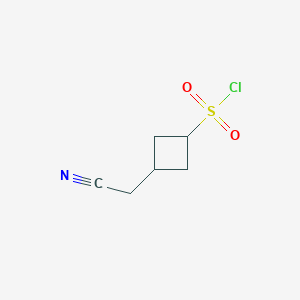
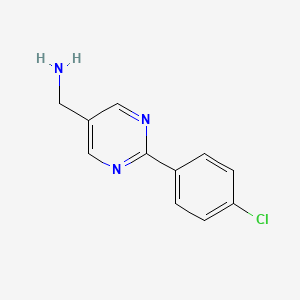
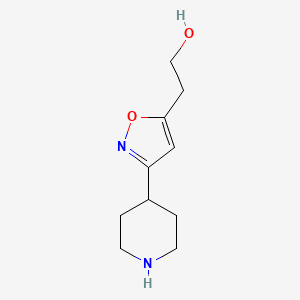
![[(5-Ethylidene-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl] acetate](/img/structure/B14865036.png)
